Cas no 1248609-58-6 (N-[2-(Methylamino)propyl]cyclobutanamine)
![N-[2-(Methylamino)propyl]cyclobutanamine structure](https://ja.kuujia.com/scimg/cas/1248609-58-6x500.png)
N-[2-(Methylamino)propyl]cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- N-[2-(methylamino)propyl]cyclobutanamine
- 1-N-cyclobutyl-2-N-methylpropane-1,2-diamine
- N-[2-(Methylamino)propyl]cyclobutanamine
-
- インチ: 1S/C8H18N2/c1-7(9-2)6-10-8-4-3-5-8/h7-10H,3-6H2,1-2H3
- InChIKey: JQJKLFKSOBOLGD-UHFFFAOYSA-N
- ほほえんだ: N(CC(C)NC)C1CCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 89.3
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 24.1
N-[2-(Methylamino)propyl]cyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1911-1815-0.25g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 0.25g |
$720.0 | 2023-09-06 | |
Life Chemicals | F1911-1815-1g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 1g |
$798.0 | 2023-09-06 | |
Life Chemicals | F1911-1815-2.5g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 2.5g |
$1596.0 | 2023-09-06 | |
TRC | N300661-1g |
N-[2-(Methylamino)propyl]cyclobutanamine |
1248609-58-6 | 1g |
$ 1070.00 | 2022-06-03 | ||
Life Chemicals | F1911-1815-0.5g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 0.5g |
$758.0 | 2023-09-06 | |
TRC | N300661-100mg |
N-[2-(Methylamino)propyl]cyclobutanamine |
1248609-58-6 | 100mg |
$ 185.00 | 2022-06-03 | ||
TRC | N300661-500mg |
N-[2-(Methylamino)propyl]cyclobutanamine |
1248609-58-6 | 500mg |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1911-1815-10g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 10g |
$3352.0 | 2023-09-06 | |
Life Chemicals | F1911-1815-5g |
N-[2-(methylamino)propyl]cyclobutanamine |
1248609-58-6 | 95%+ | 5g |
$2394.0 | 2023-09-06 |
N-[2-(Methylamino)propyl]cyclobutanamine 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
N-[2-(Methylamino)propyl]cyclobutanamineに関する追加情報
N-[2-(Methylamino)propyl]cyclobutanamine (CAS No. 1248609-58-6): An Overview of a Promising Compound in Medicinal Chemistry
N-[2-(Methylamino)propyl]cyclobutanamine (CAS No. 1248609-58-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of cyclobutylamines, which are known for their diverse biological activities and potential as lead compounds in drug discovery.
The chemical structure of N-[2-(Methylamino)propyl]cyclobutanamine consists of a cyclobutane ring linked to an aminoalkyl group, specifically a 2-(methylamino)propyl moiety. This structure confers the compound with specific physicochemical properties that make it an attractive candidate for various pharmaceutical applications. Recent studies have highlighted its potential as a modulator of several important biological targets, including receptors and enzymes involved in neurological and cardiovascular disorders.
In the realm of neurological research, N-[2-(Methylamino)propyl]cyclobutanamine has shown promising results in preclinical studies. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent activity as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This activity suggests its potential utility in the treatment of anxiety disorders and depression, where modulation of serotonin signaling plays a crucial role.
Beyond its neurological applications, N-[2-(Methylamino)propyl]cyclobutanamine has also been investigated for its cardiovascular effects. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound can act as a partial agonist at the β1-adrenergic receptor, which is involved in regulating heart rate and contractility. These findings suggest that it may have therapeutic potential in managing conditions such as heart failure and arrhythmias.
The pharmacokinetic profile of N-[2-(Methylamino)propyl]cyclobutanamine has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that it exhibits good oral bioavailability and favorable metabolic stability, making it suitable for further development as an oral medication. Additionally, its low molecular weight and lipophilicity contribute to its ability to cross the blood-brain barrier, which is essential for targeting central nervous system disorders.
Toxicological assessments have also been conducted to ensure the safety of N-[2-(Methylamino)propyl]cyclobutanamine. Preclinical studies have indicated that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, ongoing research is necessary to fully characterize its long-term safety and potential side effects.
In conclusion, N-[2-(Methylamino)propyl]cyclobutanamine (CAS No. 1248609-58-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs targeting neurological and cardiovascular disorders. Continued research and clinical trials will be essential to fully realize its therapeutic potential and bring this compound closer to clinical use.
1248609-58-6 (N-[2-(Methylamino)propyl]cyclobutanamine) 関連製品
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)
- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)
- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)
- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)




